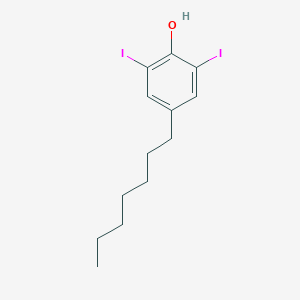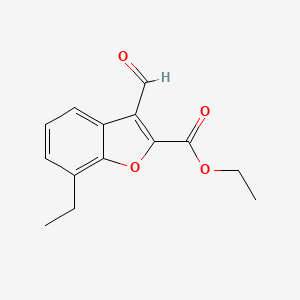![molecular formula C16H15F3O3 B14296475 1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol CAS No. 111916-05-3](/img/structure/B14296475.png)
1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol is an organic compound that features both hydroxy and trifluoromethyl functional groups. These functional groups are known for their significant impact on the compound’s chemical properties and reactivity. The presence of the hydroxy group makes the compound potentially useful in various chemical reactions, while the trifluoromethyl group can enhance its stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where a phenol derivative reacts with a trifluoromethyl-substituted benzene under acidic conditions. This is followed by a series of reduction and oxidation steps to introduce the hydroxy and diol functionalities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. High-pressure reactors and continuous flow systems can be employed to scale up the synthesis process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s hydroxy and trifluoromethyl groups may interact with biological targets, making it useful in drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance binding affinity and stability. These interactions can modulate biological pathways and lead to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Hydroxyphenyl)-1-phenylpropane-1,3-diol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(4-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol: The methoxy group can alter the compound’s reactivity and biological activity.
Uniqueness
1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol is unique due to the presence of both hydroxy and trifluoromethyl groups. This combination can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
111916-05-3 |
|---|---|
Fórmula molecular |
C16H15F3O3 |
Peso molecular |
312.28 g/mol |
Nombre IUPAC |
1-(4-hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol |
InChI |
InChI=1S/C16H15F3O3/c17-16(18,19)13-3-1-2-12(10-13)15(22,8-9-20)11-4-6-14(21)7-5-11/h1-7,10,20-22H,8-9H2 |
Clave InChI |
NQXSKNQJWGFXTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C(CCO)(C2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)

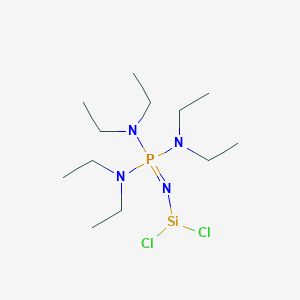
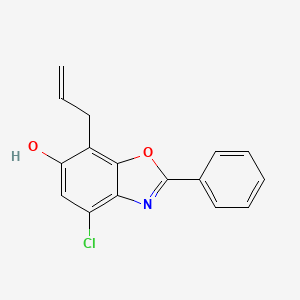
![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)

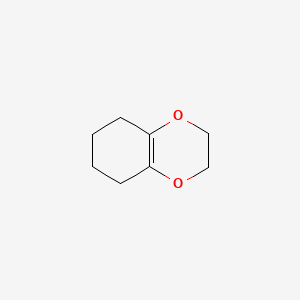

![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)

![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)
![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
